Hemolytic Selectivity: Cecropin-A Analogs Exhibit Zero Hemolysis vs. Melittin's High Lytic Activity
Cecropin-A analogs maintained full antibacterial activity without lysing red blood cells, in stark contrast to melittin and its analogs, which were universally hemolytic [1]. This key safety and selectivity parameter distinguishes Cecropin-A as a superior scaffold for therapeutic development.
| Evidence Dimension | Hemolytic Activity |
|---|---|
| Target Compound Data | Non-lytic (0% hemolysis) [for best analogs of cecropin A] |
| Comparator Or Baseline | Melittin and its replacement analogs |
| Quantified Difference | Qualitative difference: non-lytic vs. all lytic |
| Conditions | Lysis assay on sheep red blood cells |
Why This Matters
Low hemolytic activity is a critical requirement for any AMP intended for systemic therapeutic applications, directly impacting its safety profile and therapeutic window.
- [1] Wade, D., et al. (1992). Antibacterial peptides designed as analogs or hybrids of cecropins and melittin. International Journal of Peptide and Protein Research, 40(5), 429-436. View Source
